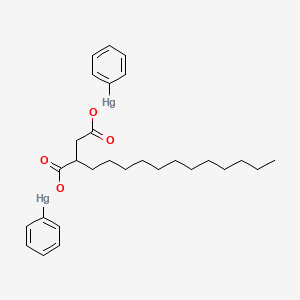
Phenoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenoquinone is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . This compound, like other quinones, is known for its vibrant color and its role in various biological and chemical processes.
准备方法
Phenoquinone can be synthesized through several methods. One common synthetic route involves the oxidation of phenol using oxidizing agents such as peracetic acid . The reaction typically requires controlled conditions to ensure the selective formation of this compound. Industrial production methods often involve the oxidation of hydroquinone, which can be obtained through various routes, including the oxidation of diisopropylbenzene .
化学反应分析
Phenoquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be further oxidized to form more complex quinones.
Reduction: In acidic conditions, this compound undergoes a two-electron and two-proton reduction to form hydroquinone. In alkaline conditions, it undergoes a reversible single-step, two-electron reduction.
Substitution: This compound can participate in substitution reactions, particularly with nucleophiles, due to its electrophilic nature.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Phenoquinone has a wide range of applications in scientific research:
作用机制
The mechanism of action of phenoquinone involves its ability to undergo redox reactions. This compound can accept and donate electrons, making it an effective electron carrier in biological systems . It interacts with molecular targets such as enzymes and proteins, leading to various biochemical effects. For example, this compound can inhibit DNA synthesis in tumor cells by binding to DNA molecules and producing free radicals .
相似化合物的比较
Phenoquinone is similar to other quinones such as 1,4-benzoquinone, 1,2-benzoquinone, and 9,10-anthraquinone . this compound is unique in its specific structure and reactivity. Unlike some other quinones, this compound has distinct redox properties and can participate in a wider range of chemical reactions. Additionally, its biological activity and potential therapeutic applications set it apart from other quinones .
Similar Compounds
1,4-Benzoquinone:
1,2-Benzoquinone:
9,10-Anthraquinone: A larger quinone with additional aromatic rings, used in dyes and pigments.
属性
CAS 编号 |
4370-52-9 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
cyclohexa-2,5-diene-1,4-dione;phenol |
InChI |
InChI=1S/C6H4O2.C6H6O/c7-5-1-2-6(8)4-3-5;7-6-4-2-1-3-5-6/h1-4H;1-5,7H |
InChI 键 |
RMBGFUOEZINVEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)O.C1=CC(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
